![molecular formula C6H10N2O B14625712 1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene CAS No. 54541-36-5](/img/structure/B14625712.png)
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[310]hex-2-ene is a unique bicyclic compound characterized by its distinct structural features It contains a three-membered ring fused with a five-membered ring, incorporating an oxygen atom and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diazo compound with an alkyne or alkene in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,4-Trimethyl-2,3-diazabicyclo[3.2.2]non-2-ene: Another bicyclic compound with a different ring structure.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic framework but different functional groups.
Uniqueness
1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene is unique due to its specific ring structure incorporating an oxygen atom and two nitrogen atoms. This distinct arrangement imparts unique chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
54541-36-5 |
|---|---|
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
1,4,4-trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C6H10N2O/c1-5(2)4-6(3,9-4)8-7-5/h4H,1-3H3 |
Clé InChI |
YVEGYNVHOUOQNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2C(O2)(N=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


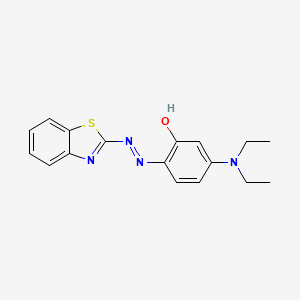
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)

![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
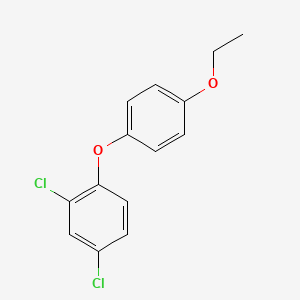
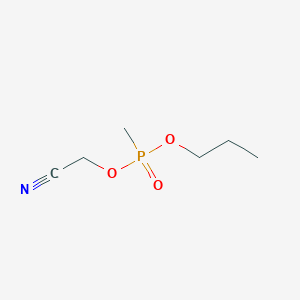
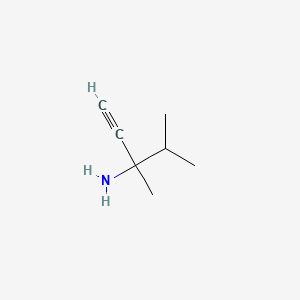

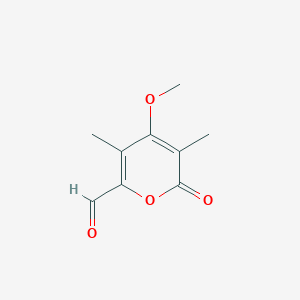
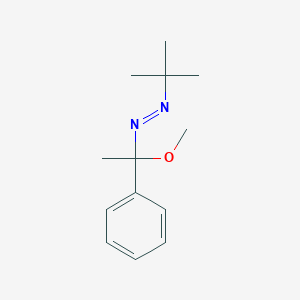
![Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14625696.png)

![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
